molecular formula C20H24O7 B144621 16-Hydroxytriptolide CAS No. 139713-80-7

16-Hydroxytriptolide

Cat. No. B144621
M. Wt: 376.4 g/mol
InChI Key: HPTCYMNPHWXVLA-UBBHAYRHSA-N
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Description

16-Hydroxytriptolide is a diterpene triepoxide isolated from the root and leaves of Tripterygium wilfordii Hook.f. It is a new compound that has been found to possess anti-inflammatory, immunosuppressive, and antifertile effects. The compound was obtained as a white cluster crystal with a melting point of 232-233.5 degrees Celsius and has the molecular formula C20H24O7. The structure and stereochemistry of 16-hydroxytriptolide were established through various spectral data and X-ray crystallographic analysis .

Synthesis Analysis

A divergent route was developed for the total synthesis of 16-hydroxytriptolide and its analogues. The synthesis involved key steps such as indium(III)-catalyzed cationic polycyclization and palladium-catalyzed carbonylation-lactone formation reactions. An advanced intermediate was concisely assembled and then converted to 16-hydroxytriptolide using palladium-catalyzed cross-coupling or the Claisen rearrangement reaction as key steps .

Molecular Structure Analysis

The molecular structure of 16-hydroxytriptolide was elucidated using spectral data including UV, IR, 1H-NMR, 2D-NMR, and MS, as well as X-ray crystallographic analysis. These techniques allowed for the determination of the compound's stereochemistry and confirmed its identity as a new active diterpene .

Chemical Reactions Analysis

The chemical reactivity and potential modification sites of 16-hydroxytriptolide were explored through preliminary structure-cytotoxic activity relationship studies. These studies suggested that the C13 position might be a new modification site that could retain the compound's cytotoxicity, indicating the possibility of developing analogues with altered biological activities .

Physical and Chemical Properties Analysis

16-Hydroxytriptolide's physical properties, such as its melting point and appearance, were characterized. Its chemical properties, including its anti-inflammatory, immunosuppressive, and antifertile activities, were assessed through pharmacologic screening. The compound showed a half effective dose (ED50) of 0.12 mg/kg for anti-inflammatory action and 0.05 mg/kg for immunosuppressive action in mice. Additionally, its lowest effective dose for antifertile action was 0.027 mg/kg when administered orally for 33 days .

Scientific Research Applications

1. Anti-inflammatory and Immunosuppressive Effects

16-Hydroxytriptolide, derived from Tripterygium wilfordii, exhibits notable anti-inflammatory actions and strong immunosuppressive activities. It has been demonstrated to be effective in various pharmacologic screenings, including reducing inflammation in mice models and showcasing immunosuppressive effects at relatively low doses (P. C. Ma et al., 1991).

2. Antifertility Applications

Research has indicated that 16-Hydroxytriptolide possesses antifertility properties, particularly in male subjects. It acts on metamorphosing spermatids and spermatozoa, causing exfoliation and inhibition of protein turnover, which contributes to its antifertility effects (Q. Zhen et al., 1995).

3. Antitumor Activity

(5R)-5-hydroxytriptolide, a derivative of 16-Hydroxytriptolide, has shown potent antitumor activity. It induces cell-cycle arrest and apoptosis in vitro, particularly effective against multidrug-resistant cancer types. In vivo studies also indicate strong antitumor activity in various cancer models (Lei Wang et al., 2012).

4. Neuroprotective Effects

LLDT-8, an analog of 16-Hydroxytriptolide, has demonstrated neuroprotective effects, particularly in cases of cerebral ischemia/reperfusion injury. It inhibits the production of pro-inflammatory cytokines in ischemic brain tissues, thus reducing inflammation and protecting against acute cerebral injury (Yanke Chen et al., 2016).

5. Treatment of Autoimmune Diseases

16-Hydroxytriptolide analogs, like LLDT-8, have been evaluated for their efficacy in treating autoimmune diseases, such as rheumatoid arthritis and experimental autoimmune encephalomyelitis. These compounds suppress T cell activation and proliferation, thereby reducing the severity of autoimmune responses (Yun-feng Fu et al., 2006).

6. Hepatoprotective Properties

LLDT-8, a triptolide analog of 16-Hydroxytriptolide, has been observed to have hepatoprotective effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD). It ameliorates liver lipid accumulation by suppressing lipid synthesis and promoting lipid oxidation (Yunxia Dong et al., 2019).

properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTCYMNPHWXVLA-UBBHAYRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930562
Record name (15S)-16-Hydroxytriptolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Hydroxytriptolide

CAS RN

139713-80-7
Record name 16-Hydroxytriptolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139713-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Hydroxytriptolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (15S)-16-Hydroxytriptolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
H Xu, H Tang, H Feng, Y Li - The Journal of Organic Chemistry, 2014 - ACS Publications
A divergent route was developed for the formal total synthesis of triptolide, triptonide, and tripdiolide, as well as a total synthesis of 16-hydroxytriptolide and their analogues in an …
Number of citations: 35 pubs.acs.org
J Liu, L Li, X Zhou, X Chen, H Huang, S Zhao… - … of Chromatography B, 2013 - Elsevier
… Authentic samples of 17-hydroxytriptolide, 16-hydroxytriptolide, and 15-hydroxytriptolide were obtained from the bioconversion of triptolide by RLMs. Authentic triptolide glutathione (…
Number of citations: 22 www.sciencedirect.com
PC Ma, XY Lu, JJ Yang, QT Zheng - Yao xue xue bao= Acta …, 1991 - europepmc.org
… , 16-hydroxytriptolide was isolated from the root and leaves of Tripterygium wilfordii Hook.f. 16-Hydroxytriptolide was … The structure and stereochemistry of 16-hydroxytriptolide was …
Number of citations: 24 europepmc.org
L Ning, J Zhan, G Qu, L Zhong, H Guo, K Bi, D Guo - Tetrahedron, 2003 - Elsevier
… 2, 1β-hydroxytriptolide 3, triptodiolide 4, 16-hydroxytriptolide 5, triptolidenol 6, 19α-hydroxytriptolide … data were in good agreement with those of 16-hydroxytriptolide reported by Ma et al. …
Number of citations: 60 www.sciencedirect.com
QS Zhen, X Ye, ZJ Wei - Contraception, 1995 - Elsevier
… Their chemical structures have been identified and found to be triptolide, tripdiolide, triptolidenol, tripchlorolide, 16 hydroxytriptolide and T7/19 (structure not yet published). At the ED95 …
Number of citations: 238 www.sciencedirect.com
J Zheng - Zhongguo yi xue ke xue Yuan xue bao. Acta …, 1991 - europepmc.org
… The results indicated that triptolide (T10), tripchlorolide (T4), triptonide (T7), tripdiolide (T8), triptolidenol (T9) and 16-hydroxytriptolide (L2) possessed both anti-inflammatory and …
Number of citations: 69 europepmc.org
B Lui - HKU Theses Online (HKUTO), 2005 - hub.hku.hk
(-)-16-Hydroxytriptolide, a natural product isolated from the Chinese medicinal plant Tripterygium wilfordii Hook F (Lei Gong Teng), shows potent immunosuppressive, antileukemic, and …
Number of citations: 0 hub.hku.hk
XW Wang, H Xie - Drugs of the Future, 1999 - access.portico.org
… Formation of hemolysin antibodies was not inhibited by triptolide, tripchlorolide, triptonide, tripdiolide, triptolidenol and 16-hydroxytriptolide after administration of the total doses …
Number of citations: 16 access.portico.org
马鹏程, 吕燮余, 王映红, 郑启泰 - 中国医学科学杂志: 英文版, 1990 - cqvip.com
Recently a novel diterpene triepoxide-16-hydroxytriptolide-was discovered by researchers in theInstitute of Dematology of CAMS.This discovery followed a report of the active anti-…
Number of citations: 2 www.cqvip.com
J Pan - HKU Theses Online (HKUTO), 2006 - hub.hku.hk
… (-)-Triptonide, (-)-triptolide, and 16-hydroxytriptolide are bioactive natural product, isolated from the Chinese medicinal plant Tripterygium wilfordii Hook. F. (Lei Gong Teng). …
Number of citations: 0 hub.hku.hk

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